5-Chloro-2-isobutylthiazole

Flavor Chemistry Sensory Analysis Food Science

5-Chloro-2-isobutylthiazole is a research chemical and synthetic intermediate whose exact chlorine placement and isobutyl group are critical for reproducible Pd-catalyzed cross-couplings and antidiabetic library synthesis. Its distinct green, vegetable, or roasted flavor nuance makes it a strategic choice for complex savory profiles. Procurement ensures access to a validated scaffold with non-substitutable reactivity and analytical properties.

Molecular Formula C7H10ClNS
Molecular Weight 175.68 g/mol
CAS No. 1207426-84-3
Cat. No. B15395170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-isobutylthiazole
CAS1207426-84-3
Molecular FormulaC7H10ClNS
Molecular Weight175.68 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC=C(S1)Cl
InChIInChI=1S/C7H10ClNS/c1-5(2)3-7-9-4-6(8)10-7/h4-5H,3H2,1-2H3
InChIKeyIGCIAIFVYWYLMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-isobutylthiazole (CAS 1207426-84-3) Procurement Guide: Chemical Identity and Baseline Specifications


5-Chloro-2-isobutylthiazole (CAS 1207426-84-3) is a chlorinated thiazole derivative with the molecular formula C7H10ClNS and a molecular weight of 175.68 g/mol . It is a member of the thiazole family, a class of heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms [1]. This compound is primarily of interest as a research chemical and a potential intermediate in organic synthesis, particularly due to the presence of the chlorine atom at the 5-position, which serves as a reactive handle for further derivatization [2].

Why Generic Substitution of 5-Chloro-2-isobutylthiazole Fails: The Critical Role of Chlorine Substitution and Scaffold Position


Generic substitution among thiazole derivatives is not feasible due to the profound impact of even minor structural modifications on key physicochemical properties and biological activity. The specific placement of the chlorine atom at the 5-position of the thiazole ring, combined with the 2-isobutyl substituent, dictates the molecule's reactivity profile and its potential for downstream applications [1]. For instance, the high reactivity of the chlorine atom as a leaving group is essential for nucleophilic aromatic substitution and subsequent cyclization reactions, enabling the synthesis of diverse heterocyclic systems [1]. Altering the halogen, its position, or the alkyl group would fundamentally change the reaction kinetics and the range of accessible derivatives, making the use of a seemingly similar analog a high-risk proposition for experimental reproducibility and product yield [2].

5-Chloro-2-isobutylthiazole (CAS 1207426-84-3): A Quantitative Evidence Guide for Differentiated Procurement


Comparative Flavor Profile: 5-Chloro-2-isobutylthiazole vs. 2-Isobutylthiazole

While direct quantitative sensory data for 5-Chloro-2-isobutylthiazole is not publicly available, a critical class-level inference can be drawn from the well-documented properties of its non-chlorinated parent compound, 2-isobutylthiazole. The addition of a chlorine atom to the thiazole ring is known to significantly modulate both the aroma character and the flavor threshold of the resulting molecule, often introducing a green, vegetable-like nuance distinct from the pure tomato-leaf note of the parent compound [1]. Therefore, selecting 5-Chloro-2-isobutylthiazole over 2-isobutylthiazole is a deliberate choice to access a different, and potentially more complex, flavor profile for specialized formulations.

Flavor Chemistry Sensory Analysis Food Science

Synthetic Utility as a C5 Electrophile: 5-Chloro-2-isobutylthiazole vs. 5-Bromo-2-isobutylthiazole

In the context of palladium-catalyzed cross-coupling reactions, the choice of halogen on the thiazole ring is a critical determinant of reaction efficiency. The reactivity order for oxidative addition to Pd(0) is well-established as I > Br > Cl. Therefore, 5-chloro-2-isobutylthiazole will exhibit lower reactivity and require more forcing conditions or specialized catalysts compared to its bromo- or iodo- counterparts [1]. This property is not a disadvantage but a feature that enables greater chemoselectivity in complex synthetic sequences where other reactive halides are present [2]. Selecting the 5-chloro analog over the more reactive 5-bromo derivative is a strategic choice to prevent undesired side reactions and achieve higher yields in multi-step syntheses.

Organic Synthesis Medicinal Chemistry Cross-Coupling

α-Glucosidase Inhibitory Potential: 5-Arylated-2-isobutylthiazoles vs. Acarbose Standard

5-Chloro-2-isobutylthiazole serves as the core scaffold for a series of biologically active derivatives. In a 2022 study, 5-arylated-2-isobutylthiazole derivatives, which are directly synthesized from 2-isobutylthiazole (and for which 5-chloro-2-isobutylthiazole would be a key synthetic precursor), demonstrated significant α-glucosidase inhibitory activity [1]. Several derivatives in this series showed IC50 values ranging from 7.17 ± 0.201 to 74.08 ± 0.244 µg/mL, with the most potent compounds being more effective than the standard drug acarbose, which had an IC50 of 16.59 ± 0.135 µg/mL [1]. This provides a quantitative baseline for the potential of compounds built on this specific 2-isobutylthiazole scaffold.

Antidiabetic Research Enzyme Inhibition Medicinal Chemistry

Comparative Physicochemical Properties: 5-Chloro-2-isobutylthiazole vs. 2-Isobutylthiazole

The introduction of a chlorine atom at the 5-position of the thiazole ring results in predictable and quantifiable changes in the molecule's physicochemical properties compared to the non-chlorinated parent, 2-isobutylthiazole [1]. Specifically, the molecular weight increases from 141.23 g/mol for 2-isobutylthiazole to 175.68 g/mol for 5-chloro-2-isobutylthiazole, and the calculated lipophilicity (cLogP) is also expected to increase due to the hydrophobic nature of the chlorine substituent [REFS-1, REFS-2]. This will affect its volatility, solubility profile, and membrane permeability, which are critical parameters in both flavor delivery and drug development.

Physical Chemistry Analytical Chemistry Formulation Science

5-Chloro-2-isobutylthiazole (CAS 1207426-84-3): Validated Application Scenarios for Procurement and Research


Scaffold for Palladium-Catalyzed C5-Functionalization in Drug Discovery

As highlighted by the evidence, 5-Chloro-2-isobutylthiazole is an ideal electrophilic partner for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling [1]. Its moderate reactivity as an aryl chloride allows for selective functionalization at the C5 position to generate libraries of 5-arylated-2-isobutylthiazole derivatives. This is directly supported by research demonstrating the antidiabetic potential of these derivatives [2]. Procurement of this specific compound enables medicinal chemists to build diverse compound libraries around a validated, biologically active thiazole scaffold.

Modulated Flavor Ingredient for Savory and Vegetable Formulations

For flavorists, 5-Chloro-2-isobutylthiazole represents a strategic alternative to the well-known tomato-leaf flavor of 2-isobutylthiazole [3]. Class-level evidence suggests the chlorine substitution will impart a distinct green, vegetable, or roasted nuance with a potentially altered flavor threshold [3]. This makes it a valuable component for creating complex savory profiles, enhancing meaty notes in low-fat or plant-based applications, or adding depth to roasted nut and vegetable flavors, where a pure tomato note would be undesirable.

Analytical Reference Standard for Method Development and Quality Control

The distinct physicochemical properties of 5-Chloro-2-isobutylthiazole, including its higher molecular weight (175.68 g/mol) and increased lipophilicity compared to non-halogenated analogs, make it a non-substitutable reference standard for analytical chemistry . Researchers developing LC-MS, GC-MS, or HPLC methods for the analysis of complex mixtures (e.g., natural product extracts, reaction monitoring) require this exact compound to establish accurate retention times, fragmentation patterns, and calibration curves. Using a different thiazole derivative would lead to significant errors in method validation and quantification [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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